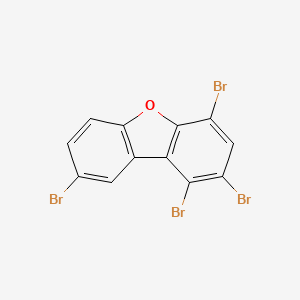![molecular formula C7H6ClNO2S B12900879 4-Chloro-5-{[(prop-2-yn-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one CAS No. 89660-99-1](/img/structure/B12900879.png)
4-Chloro-5-{[(prop-2-yn-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-5-((prop-2-yn-1-ylthio)methyl)isoxazol-3(2H)-one is a synthetic organic compound belonging to the isoxazole family. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a chloro group, a propynylthio group, and an isoxazol-3(2H)-one core, which may contribute to its unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-((prop-2-yn-1-ylthio)methyl)isoxazol-3(2H)-one typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors such as α,β-unsaturated carbonyl compounds with hydroxylamine.
Introduction of the Chloro Group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Propynylthio Group: This step involves the nucleophilic substitution of a suitable leaving group with prop-2-yn-1-thiol under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-5-((prop-2-yn-1-ylthio)methyl)isoxazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The propynylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 5-((prop-2-yn-1-ylthio)methyl)isoxazol-3(2H)-one.
Substitution: Formation of 5-((prop-2-yn-1-ylthio)methyl)isoxazol-3(2H)-one derivatives with various substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving isoxazole derivatives.
Medicine: Potential use in drug development for its biological activity.
Industry: Use in the synthesis of agrochemicals or materials science.
Wirkmechanismus
The mechanism of action of 4-Chloro-5-((prop-2-yn-1-ylthio)methyl)isoxazol-3(2H)-one would depend on its specific biological target. Generally, isoxazole derivatives can interact with enzymes, receptors, or nucleic acids, modulating their activity. The chloro and propynylthio groups may enhance binding affinity or selectivity towards specific molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-5-methylisoxazol-3(2H)-one: Lacks the propynylthio group.
5-((Prop-2-yn-1-ylthio)methyl)isoxazol-3(2H)-one: Lacks the chloro group.
4-Chloro-5-((methylthio)methyl)isoxazol-3(2H)-one: Has a methylthio group instead of a propynylthio group.
Uniqueness
4-Chloro-5-((prop-2-yn-1-ylthio)methyl)isoxazol-3(2H)-one is unique due to the presence of both the chloro and propynylthio groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
89660-99-1 |
|---|---|
Molekularformel |
C7H6ClNO2S |
Molekulargewicht |
203.65 g/mol |
IUPAC-Name |
4-chloro-5-(prop-2-ynylsulfanylmethyl)-1,2-oxazol-3-one |
InChI |
InChI=1S/C7H6ClNO2S/c1-2-3-12-4-5-6(8)7(10)9-11-5/h1H,3-4H2,(H,9,10) |
InChI-Schlüssel |
BSLKAPQKHKBLJZ-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCSCC1=C(C(=O)NO1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-THia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6,6'-[(6,7-dihydro-7-oxo-2,9a(5aH)-dibenzofurandiyl)bis[(1-oxo-2,1-ethanediyl)imino]]bis[3,3-dimethyl-7-oxo-, dimethyl ester, [2S-[2alpha,5alpha,6beta[5aS*,9aS*(2'R*,5'S*,6'S*)]]]-](/img/structure/B12900801.png)
![1-(2,4-Diamino-7-methyl-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone](/img/structure/B12900802.png)

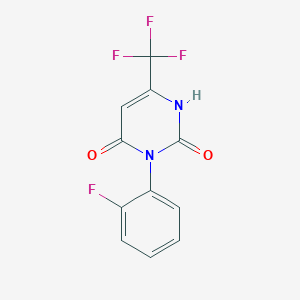
![N-[(3S)-1-Benzylpyrrolidin-3-yl][1,1'-biphenyl]-4-carboxamide](/img/structure/B12900814.png)
![L-Cysteine, S-[(tetrahydro-2-oxo-3-furanyl)methyl]-, (R)-](/img/structure/B12900826.png)
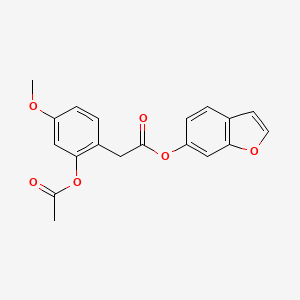
![3-Bromo-N,N-dimethylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12900858.png)
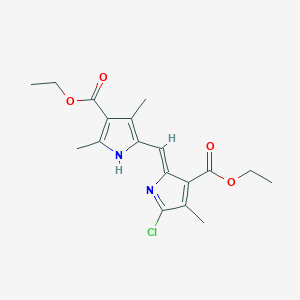

![2-(Dibenzo[b,d]furan-3-ylamino)benzoic acid](/img/structure/B12900874.png)
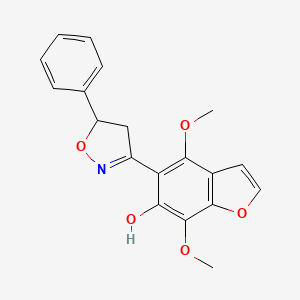
![2h-Isoxazolo[5,4-b]pyrrolo[3,4-d]pyridine](/img/structure/B12900894.png)
